![molecular formula C12H14ClF2NO2 B2645862 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide CAS No. 2411295-63-9](/img/structure/B2645862.png)
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is a chemical compound that is widely used in scientific research. It is a synthetic molecule that has been developed for its potential therapeutic applications. This compound is also known as ODM-201 and is classified as an androgen receptor antagonist.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is based on its ability to bind to the androgen receptor and block the action of androgens. Androgens are hormones that promote the growth and development of prostate cancer cells. By blocking the action of androgens, 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide can inhibit the growth of prostate cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. It has also been found to inhibit the growth and proliferation of prostate cancer cells. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is its potency and selectivity as an androgen receptor antagonist. This makes it a valuable tool for studying the role of androgens in the development and progression of prostate cancer. However, one of the limitations of this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in combination with other therapeutic agents for the treatment of prostate cancer. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is a complex process that involves several steps. The first step is the reaction between 3,4-difluorobenzaldehyde and 2-methoxyethylamine to form N-(3,4-difluorophenyl)-2-methoxyethylamine. The second step involves the reaction of N-(3,4-difluorophenyl)-2-methoxyethylamine with chloroacetyl chloride to form 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective androgen receptor antagonist, which makes it a promising candidate for the treatment of prostate cancer. It has also been studied for its potential use in the treatment of other androgen-dependent diseases such as breast cancer and hirsutism.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(13)12(17)16-11(6-18-2)8-3-4-9(14)10(15)5-8/h3-5,7,11H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGCBVAWWDEQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(COC)C1=CC(=C(C=C1)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

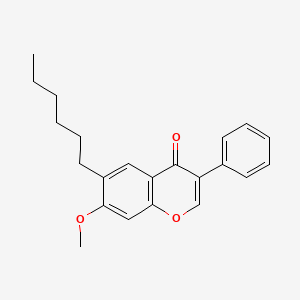
![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)
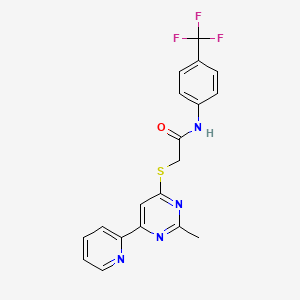

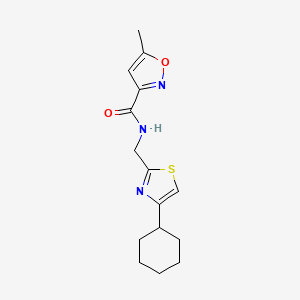

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
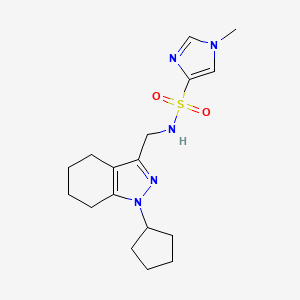
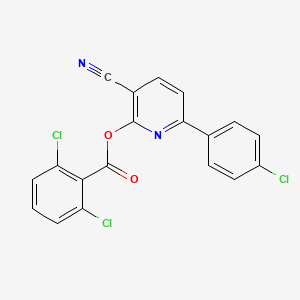

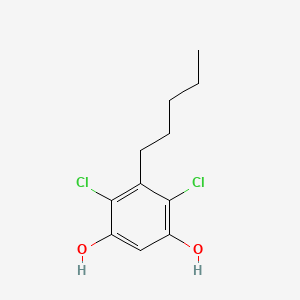
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)